molecular formula C16H19N3O4S B2935959 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 869346-89-4

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2935959
CAS No.: 869346-89-4
M. Wt: 349.41
InChI Key: QBIGEGINNWOTGP-UHFFFAOYSA-N
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Description

This compound features a benzodioxole-methyl group linked to an imidazole ring via a thioether bridge, with an acetamide moiety substituted by a 2-methoxyethyl group.

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-21-7-5-17-15(20)10-24-16-18-4-6-19(16)9-12-2-3-13-14(8-12)23-11-22-13/h2-4,6,8H,5,7,9-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIGEGINNWOTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC=CN1CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the imidazole ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Thioether linkage formation: The thioether linkage is introduced by reacting the imidazole derivative with a suitable thiol compound.

    Final coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the imidazole-thioether intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzo[d][1,3]dioxole moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the methoxyethyl group or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction, are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety and the imidazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity and Solubility :
    Cyclohexyl-substituted derivatives like 10VP91 () exhibit high lipophilicity (LogP >4), whereas the target compound’s methoxyethyl group likely reduces LogP, improving aqueous solubility .
  • The benzodioxole in the target compound provides electron-donating effects, which may improve stability and reduce off-target interactions .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Imidazole Benzodioxole-methyl, thioether, methoxyethyl Balanced solubility, moderate LogP
W1 (Benzimidazole analogue) Benzimidazole Thioether, dinitrophenyl High antimicrobial activity
9c (Triazole-thiazole derivative) Benzoimidazole Bromophenyl, triazole-thiazole Enhanced lipophilicity (LogP ~3.8)
Compound 28 (IDO1 inhibitor) Benzoimidazole Benzodioxole-acetamide IDO1 inhibition (IC₅₀ = 0.2 µM)
10VP91 (Cyclohexyl derivative) Benzoimidazole Cyclohexyl, bicyclic heptane High LogP (4.2), membrane-permeable

Biological Activity

The compound 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a derivative of imidazole and benzo[d][1,3]dioxole, which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications based on existing research findings.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to our target compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that specific derivatives displayed IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827, NCI-H358), suggesting promising antitumor activity . The presence of the benzo[d][1,3]dioxole moiety is thought to enhance this activity by promoting DNA intercalation and disrupting cellular processes.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Compounds containing similar structural motifs have demonstrated effectiveness against a range of bacterial strains. In particular, derivatives with thioether groups have shown enhanced activity against Gram-positive bacteria . The mechanism is believed to involve disruption of bacterial cell membranes.

Leishmanicidal Activity

Research has highlighted the leishmanicidal effects of imidazole derivatives. Specifically, compounds derived from benzo[d][1,3]dioxole have been noted for their significant in vitro activity against Leishmania species . This suggests potential therapeutic applications in treating leishmaniasis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. The introduction of various substituents on the imidazole ring and modifications on the benzo[d][1,3]dioxole scaffold can significantly influence biological activity. For instance:

SubstituentEffect on Activity
Methyl group at position 10Increases peripheral receptor affinity
Chlorine substitutionEnhances lipophilicity and activity
Thioether linkageImproves interaction with biological targets

Case Study 1: Antitumor Efficacy

A study conducted on synthesized imidazole derivatives revealed that a compound structurally similar to our target exhibited an IC50 value of 2.12 µM against A549 lung cancer cells in a 2D assay format. This study emphasized the importance of structural modifications in enhancing cytotoxicity .

Case Study 2: Antimicrobial Testing

In another investigation, a series of thioether-substituted imidazoles were tested against Staphylococcus aureus and E. coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL, showcasing significant antimicrobial potential .

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